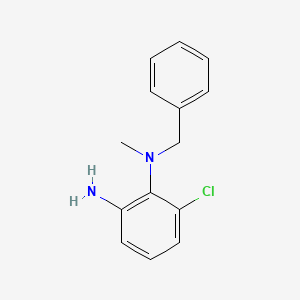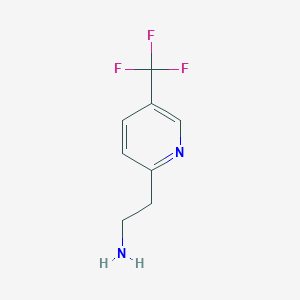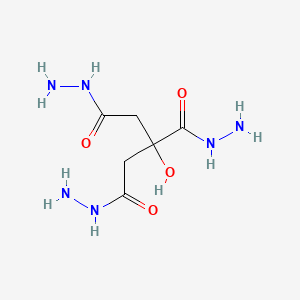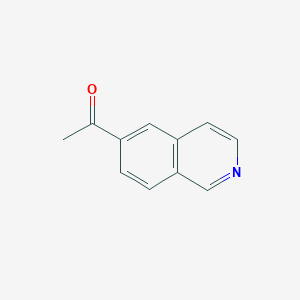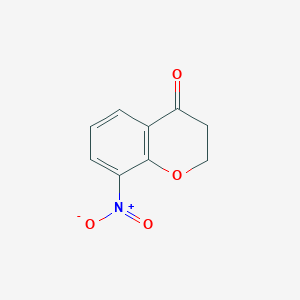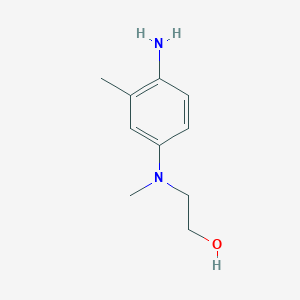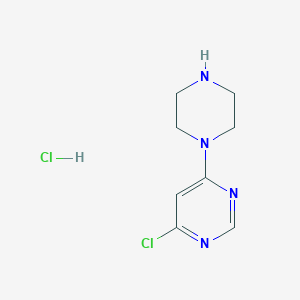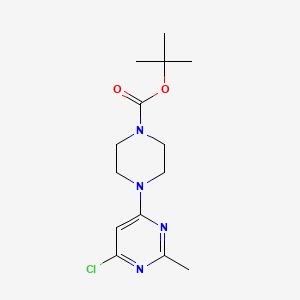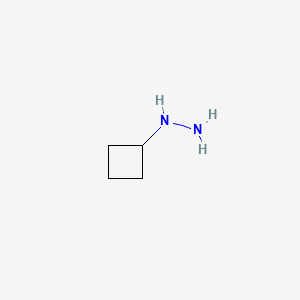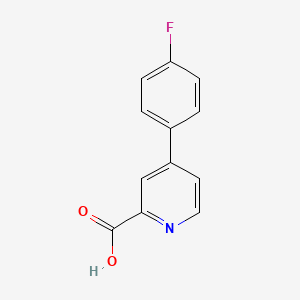
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride
説明
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride is a chemical compound that is part of the tetrahydroisoquinoline family, which includes a variety of biologically active molecules. These compounds are found in both natural products and synthetic pharmaceutical agents, and they are known for their diverse bioactivities, including dopamine D-1 antagonist activity, anticancer properties, and inhibition of phenylethanolamine N-methyltransferase (PNMT) . The tetrahydroisoquinoline scaffold is considered a "privileged scaffold" due to its significance in medicinal chemistry and its presence in a wide range of bioactive molecules .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline derivatives has been explored through various methods. For instance, the synthesis of isomeric tetrahydroisoquinolines with chlorohydroxyphenyl groups has been achieved, and these compounds have been evaluated for their dopamine D-1 antagonist activity . Novel catalytic asymmetric synthesis methods have been developed to create C1-chiral tetrahydroisoquinolines, which are important for their bioactivities and applications in asymmetric catalysis . Additionally, substituted tetrahydroisoquinolines have been synthesized as potential anticancer agents, with modifications on the phenyl ring to introduce various electronic, steric, and lipophilic properties . A convenient synthesis of 4-substituted tetrahydroisoquinolin-4-ols has also been reported, utilizing intramolecular Barbier reactions and insertion reactions with zerovalent nickel .
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydroisoquinoline derivatives has been characterized through various techniques. For example, the absolute configuration of (+)-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride was determined to be S by single-crystal X-ray analysis . The crystal structure of related compounds has also been elucidated, providing insights into the stereochemistry and conformation of these molecules .
Chemical Reactions Analysis
The tetrahydroisoquinoline core has been modified through various chemical reactions to enhance its biological properties. For instance, the introduction of an N-methyl group has been shown to enhance the potency of dopamine D-1 antagonists . The synthesis of 3,7-disubstituted tetrahydroisoquinolines has demonstrated remarkable potency and selectivity as inhibitors of PNMT, which is significant for therapeutic applications . The reactivity of the tetrahydroisoquinoline scaffold allows for the introduction of various substituents that can modulate the compound's affinity for different biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroisoquinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties are crucial for their pharmacokinetic and pharmacodynamic profiles. For example, the presence of a hydrophilic electron-withdrawing substituent at the 7-position of the tetrahydroisoquinoline nucleus has been shown to reduce the binding affinity toward the alpha2-adrenoceptor, which is important for selectivity in drug design . The synthesis and structure characterization of specific derivatives, such as 1-chloromethyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, provide valuable information on the compound's reactivity and potential as a pharmaceutical agent .
科学的研究の応用
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action . In addition, a note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action . In addition, a note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine with the chemical formula C9H11N . The THIQ nucleus containing alkaloids is widely distributed in nature and forms an essential part of the isoquinoline alkaloids family .
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity .
The present review provides a much-needed update on the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action . In addition, a note on commonly used synthetic strategies for constructing the core scaffold has also been discussed .
特性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO.ClH/c11-9-6-10-5-7-3-1-2-4-8(7)9;/h1-4,9-11H,5-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTJSBDABPOTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2CN1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-4-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



